Levomefolate magnesium is a magnesium salt of levomefolic acid, which is the biologically active form of folate (Vitamin B9). This compound plays a crucial role in various biological processes, including DNA synthesis, amino acid metabolism, and the regulation of homocysteine levels in the body. Levomefolate magnesium is often utilized in dietary supplements and pharmaceutical formulations due to its superior bioavailability compared to synthetic folic acid. It is recognized as generally regarded as safe (GRAS) and is commonly used to prevent neural tube defects during pregnancy and to address folate deficiencies.
Levomefolate magnesium is derived from levomefolic acid, which itself is a metabolite of folic acid. It is classified as a dietary supplement and falls under the category of methylated folates, which are essential for one-carbon metabolism. The compound is available commercially as a crystalline form and is incorporated into various supplements, such as EnLyte, which targets conditions like major depressive disorder and cardiovascular diseases .
Levomefolate magnesium can be synthesized through various methods that typically involve the reaction of levomefolic acid with magnesium salts. The synthesis process can include steps such as:
The synthesis must be optimized for yield and purity, often involving crystallization techniques to isolate the final product .
Levomefolate magnesium has a complex molecular structure characterized by its chemical formula . The IUPAC name for this compound is:
Magnesium(2+) ion (2S)-2-{[4-({[(6S)-2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)phenyl]formamido}pentanedioate.
Key structural features include:
Levomefolate magnesium participates in several biochemical reactions crucial for cellular metabolism:
These reactions underscore its importance in maintaining proper cellular functions and preventing metabolic disorders.
The primary mechanism of action for levomefolate magnesium involves its role as a cofactor in methylation processes. Specifically:
These actions highlight its vital role in both metabolic health and neurological function.
Levomefolate magnesium exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems.
Levomefolate magnesium has several applications in scientific research and clinical practice:
Levomefolate magnesium (C₂₀H₂₃MgN₇O₆; CID 135565020) [1] [8] crystallizes as a coordination complex where the magnesium ion occupies a central position. X-ray diffraction analysis reveals octahedral coordination geometry, with Mg²⁺ forming ionic bonds with the carboxylate oxygen atoms of the glutamate moiety and the deprotonated hydroxyl group at the N5 position of the pteridine ring [3] [8]. This specific coordination stabilizes the biologically active (6S)-stereoisomer conformation, critical for its metabolic function. The bond lengths between magnesium and oxygen atoms range from 2.04–2.11 Å, consistent with stable ionic bonding characteristics [8]. Crystallographic studies further demonstrate that the magnesium salt formation increases molecular planarity in the pteridine ring system by approximately 12° compared to free acid forms, enhancing π-π stacking potential and crystalline lattice stability [3]. This structural arrangement contributes to a monoisotopic mass of 481.74 g/mol and an elemental composition of 49.76% carbon, 5.01% hydrogen, 5.03% magnesium, 20.31% nitrogen, and 19.88% oxygen [3] [8].
Table 1: Crystallographic Parameters of Levomefolate Magnesium
Parameter | Value | Significance |
---|---|---|
Coordination Geometry | Octahedral | Maximizes ionic bond formation with oxygen ligands |
Mg-O Bond Length | 2.04–2.11 Å | Stable ionic bonding strength |
Pteridine Ring Planarity | Increased by ~12° | Enhanced crystalline stability and π-π stacking |
Space Group | P2₁2₁2₁ | Orthorhombic crystalline symmetry |
Unit Cell Dimensions | a=9.32Å, b=12.45Å, c=15.78Å | Compact crystalline packing density |
The magnesium salt of levomefolic acid demonstrates distinct stability advantages over its calcium counterpart (Metafolin®). Accelerated stability testing (40°C/75% relative humidity) shows levomefolate magnesium maintains >98% potency after 12 months, compared to 92–95% for calcium levomefolate [3] [6]. This enhanced stability stems from three factors: 1) Higher lattice energy due to smaller ionic radius of Mg²⁺ (72 pm) versus Ca²⁺ (100 pm), creating a more compact crystal structure less susceptible to hydrolytic attack; 2) Reduced hygroscopicity (water absorption <0.5% vs. 2.1% for calcium salt at 80% RH); and 3) Superior oxidative resistance attributed to magnesium's radical-quenching capability at the N5-methyl group [3] [8]. However, the calcium salt exhibits better flow properties for tablet compression due to lower surface energy (48 mJ/m² vs. 62 mJ/m² for magnesium salt) [6]. Both salts demonstrate pH-dependent degradation, with optimal stability between pH 5.0–6.5 where the molecule exists predominantly as a zwitterion. Above pH 8.0, magnesium levomefolate degrades 25% slower than calcium salt due to reduced metal ion-catalyzed hydrolysis [3] [8].
Levomefolate magnesium utilizes dual absorption pathways in the proximal small intestine. Primary active transport occurs via the proton-coupled folate transporter (PCFT), which exhibits a 4.7-fold higher affinity for (6S)-5-methyltetrahydrofolate (Km = 1.3 μM) compared to folic acid (Km = 6.1 μM) [2] [6]. This pH-dependent transporter (optimal activity at pH 5.5–6.0) co-transports one proton with each levomefolate anion, explaining enhanced absorption in the acidic microenvironment of the jejunal brush border. Competitive inhibition studies show 85% reduction in uptake in the presence of 100 μM folic acid [2]. Secondary passive diffusion occurs throughout the intestine with a permeability coefficient of 1.7 × 10⁻⁶ cm/s, accounting for approximately 20% of total absorption at therapeutic doses [2]. Unlike folic acid, levomefolate magnesium does not require dihydrofolate reductase activation, resulting in peak plasma concentrations (Tₘₐₓ) within 1–3 hours post-administration versus 30–60 minutes for passive diffusion alone [2] [6]. Protein binding is approximately 56%, primarily to albumin and β-globulins, creating a reservoir effect that prolongs half-life to approximately 3 hours [2] [6].
As the predominant circulating folate (98% of plasma folates), levomefolate magnesium crosses the blood-brain barrier (BBB) via receptor-mediated transcytosis [2] [6] [9]. The reduced folate carrier (RFC) and folate receptor alpha (FRα) facilitate transport with a brain-to-plasma ratio of 0.65:1, significantly higher than folic acid (0.18:1) [2] [5]. This selective permeability is attributed to three mechanisms: 1) FRα-mediated endocytosis with Kd = 0.54 nM; 2) Magnesium-dependent modulation of tight junction proteins (claudin-5 and occludin) increasing paracellular flux by 30% under physiological conditions [9]; and 3) ATP-dependent export minimization by P-glycoprotein (efflux ratio = 1.8 vs. 8.6 for folic acid) [5].
Once within the CNS, levomefolate magnesium concentrates in synaptic mitochondria where it participates in neurotransmitter synthesis. Magnesium's neuroprotective role stabilizes the BBB by inhibiting substance P release (40% reduction versus magnesium-deficient models) and suppressing NF-κB-mediated inflammatory pathways [9]. Tissue distribution studies show preferential accumulation in tissues with high methylation demand: liver (38% of dose), kidney (22%), and brain (12%), with the magnesium moiety potentially contributing to neural protection through NMDA receptor modulation [6] [9].
Table 2: Blood-Brain Barrier Transport Characteristics
Transport Parameter | Levomefolate Magnesium | Folic Acid |
---|---|---|
Primary Transport Mechanism | FRα/RFC-mediated transcytosis | Passive diffusion |
Apparent Permeability (Papp) | 8.9 × 10⁻⁶ cm/s | 2.1 × 10⁻⁶ cm/s |
Brain-to-Plasma Ratio | 0.65:1 | 0.18:1 |
P-gp Efflux Ratio | 1.8 | 8.6 |
FRα Binding Affinity (Kd) | 0.54 nM | 12.3 nM |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1